N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide
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Overview
Description
N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is an organic compound that features a unique structure combining a thiophene ring and a furan ring, linked through a methylene bridge to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the synthesis of the intermediate compound, 5-(thiophen-3-yl)furan-2-carbaldehyde. This can be achieved through a Vilsmeier-Haack reaction, where thiophene and furan are reacted with a formylating agent such as DMF and POCl3.
Reductive Amination: The intermediate is then subjected to reductive amination with acetamide in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the thiophene and furan rings, facilitated by reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether under reflux.
Substitution: Halogens (e.g., bromine) in acetic acid or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of halogenated or sulfonylated derivatives.
Scientific Research Applications
N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is investigated for its use in organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Similar structure but lacks the furan ring.
Furan-2-carboxamide: Similar structure but lacks the thiophene ring.
N-(thiophen-2-ylmethyl)acetamide: Similar but with a different position of the thiophene ring.
Uniqueness
N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is unique due to the presence of both thiophene and furan rings, which confer distinct electronic and steric properties. This dual-ring system can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-8(13)12-6-10-2-3-11(14-10)9-4-5-15-7-9/h2-5,7H,6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMCKIVQORISHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(O1)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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